molecular formula C10H20N2O2 B1337356 (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate CAS No. 392338-15-7

(R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate

Cat. No.: B1337356
CAS No.: 392338-15-7
M. Wt: 200.28 g/mol
InChI Key: XYKYUXYNQDXZTD-MRVPVSSYSA-N
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Description

®-tert-butyl methyl(pyrrolidin-3-yl)carbamate is a chiral carbamate derivative that has gained attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a tert-butyl group, which provides steric hindrance and stability to the molecule.

Scientific Research Applications

®-tert-butyl methyl(pyrrolidin-3-yl)carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the development of novel materials and catalysts.

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-butyl methyl(pyrrolidin-3-yl)carbamate typically involves the reaction of ®-3-pyrrolidinol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then methylated using methyl iodide under basic conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of ®-tert-butyl methyl(pyrrolidin-3-yl)carbamate can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: ®-tert-butyl methyl(pyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Pyrrolidin-2-one derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various alkyl or aryl-substituted carbamates.

Mechanism of Action

The mechanism of action of ®-tert-butyl methyl(pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the activity of neutral sphingomyelinase 2 (nSMase2), an enzyme involved in the biogenesis of extracellular vesicles. By inhibiting nSMase2, the compound can modulate the release of extracellular vesicles and influence various cellular processes.

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog without the carbamate group.

    tert-Butyl carbamate: Lacks the pyrrolidine ring.

    Methyl carbamate: Lacks both the pyrrolidine ring and the tert-butyl group.

Uniqueness: ®-tert-butyl methyl(pyrrolidin-3-yl)carbamate is unique due to its combination of a chiral pyrrolidine ring and a tert-butyl carbamate group. This structure provides both steric hindrance and stability, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl N-methyl-N-[(3R)-pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12(4)8-5-6-11-7-8/h8,11H,5-7H2,1-4H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKYUXYNQDXZTD-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427088
Record name tert-Butyl methyl[(3R)-pyrrolidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392338-15-7
Record name tert-Butyl methyl[(3R)-pyrrolidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-3-(Methylamino)pyrrolidine, 3-BOC protected
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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